(1h-Indol-3-ylmethylene)malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMQWDGOQQAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997063 | |
| Record name | [(1H-Indol-3-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-62-8 | |
| Record name | 75629-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(1H-Indol-3-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-CYANO-3-INDOLEACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1h Indol 3 Ylmethylene Malononitrile
Benchmark Approaches: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone in the synthesis of (1H-Indol-3-ylmethylene)malononitrile. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, in this case, indole-3-carboxaldehyde (B46971) and malononitrile (B47326).
Conventional Catalytic Systems (e.g., Piperidine (B6355638)/Acetic Acid)
A widely adopted and traditional method for synthesizing this compound involves the use of a piperidine and acetic acid catalytic system. In a typical procedure, indole-3-carboxaldehyde and malononitrile are refluxed in a suitable solvent, such as toluene, in the presence of catalytic amounts of piperidine and acetic acid. acgpubs.org This system effectively facilitates the condensation reaction, leading to high yields of the desired product. For instance, a study reported achieving a 94% yield after four hours of reflux. The combination of a basic catalyst (piperidine) and an acidic co-catalyst (acetic acid) is crucial for the reaction's success. acgpubs.org
Heterogeneous Catalysis (e.g., TiO₂ Nanoparticles)
In a move towards more sustainable and efficient chemical processes, heterogeneous catalysts have been employed for the Knoevenagel condensation. Titanium dioxide (TiO₂) nanoparticles have emerged as a recyclable and effective catalyst for the synthesis of this compound. xjournals.com The use of TiO₂ nanoparticles can lead to enhanced yields, ranging from 57% to 92%, and reduced reaction times. The larger surface area of the nanocatalyst allows for better interaction with the reactants, thus promoting the reaction rate. xjournals.commedjchem.com This method often utilizes milder solvents like ethanol (B145695) and can be carried out at lower temperatures, for example, at 50°C for one hour. The reusability of the TiO₂ nanocatalyst is a significant advantage, aligning with the principles of green chemistry. xjournals.commedjchem.com
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives from simple starting materials in a single step.
Base-Catalyzed Approaches (e.g., KF-Al₂O₃)
Potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) has been utilized as a solid-supported base catalyst in the multi-component synthesis of indole (B1671886) derivatives. This approach involves the reaction of aldehydes, malononitrile, and indole derivatives in a solvent like ethanol. The reaction can proceed at room temperature with stirring for a period of 1.5 to 5 hours, using a catalytic amount (10 mol%) of KF-Al₂O₃. This method is valued for its operational simplicity, high yields, and the ease of catalyst removal by filtration, which avoids cumbersome aqueous workups. uaic.rokisti.re.kr
Metal-Catalyzed Systems (e.g., Copper Sulfonato Salen Complex)
Metal complexes have also been successfully employed as catalysts in the multi-component synthesis of this compound derivatives. A notable example is the use of a copper sulfonato salen complex (Cu-L). This catalyst facilitates a one-pot reaction between indole, aldehydes, and malononitrile. rsc.org An optimized procedure using this catalyst in water with a KH₂PO₄ buffer at 60°C for 6 hours can achieve a remarkable 96% yield. rsc.org This method is particularly noteworthy for its use of water as a solvent, which is a significant step towards greener chemical synthesis. rsc.orgrsc.org
Green Chemistry Principles in Synthesis
The synthesis of this compound has increasingly incorporated principles of green chemistry to minimize environmental impact. This includes the use of milder and less hazardous solvents like ethanol and water. rsc.org The application of nanocatalysts, such as TiO₂ nanoparticles, not only improves reaction efficiency but also reduces waste due to their recyclability. nih.gov Multi-component reactions are inherently green as they reduce the number of synthetic steps, leading to less waste and higher atom economy. researchgate.net Furthermore, the use of catalysts like KF-Al₂O₃ simplifies the workup process and reduces the need for organic solvents for purification. uaic.rokisti.re.kr The development of these greener synthetic routes is crucial for the sustainable production of this important chemical compound.
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Knoevenagel Condensation | Piperidine/Acetic Acid | Toluene | Reflux | 4 h | 94% | |
| Knoevenagel Condensation | TiO₂ Nanoparticles | Ethanol | 50°C | 1 h | 57-92% | |
| Multi-Component Reaction | KF-Al₂O₃ | Ethanol | Room Temp | 1.5-5 h | - | |
| Multi-Component Reaction | Copper Sulfonato Salen Complex | Water | 60°C | 6 h | 96% | rsc.org |
Solvent-Free and Mild Solvent Systems
The Knoevenagel condensation of indole-3-carboxaldehyde and malononitrile is a primary route to this compound. Research has demonstrated high yields of the target compound using piperidine and acetic acid as catalysts in toluene. acgpubs.org Specifically, a 94% yield with high purity was achieved after a 4-hour reflux. acgpubs.org This classic method highlights the efficiency of traditional solvent-based approaches.
In a move towards greener chemistry, solvent-free methodologies have been explored. One such method involves the addition of indole to various aldehydes under neat conditions at 100°C. nih.gov While this study focused on the synthesis of 1,3'-diindolyl methane (B114726) derivatives, it underscores the potential of solvent-free reactions for indole-based compounds. nih.gov Another approach utilizes a copper sulfonato salen complex (Cu-L) in water, a green solvent, for a one-pot reaction of indole, aldehydes, and malononitrile, achieving a 96% yield. rsc.org This method is notable for its high atom economy and tolerance of various functional groups on the aldehyde.
| Catalyst/System | Solvent | Temperature | Time | Yield | Reference |
| Piperidine/Acetic Acid | Toluene | Reflux | 4 h | 94% | acgpubs.org |
| Cu-L/KH₂PO₄ | Water | 60°C | 6 h | 96% | rsc.org |
| None (Neat) | None | 100°C | Varies | Not specified for title compound | nih.gov |
Nanocatalysis for Sustainable Production
Nanocatalysis offers a sustainable and efficient alternative for the synthesis of this compound and its derivatives. The use of nanocatalysts often leads to high yields, rapid reaction times, and ease of catalyst recovery. medjchem.comxjournals.com
A significant advancement in this area is the use of titanium dioxide (TiO₂) nanoparticles as a recoverable and efficient catalyst. medjchem.comxjournals.comresearchgate.netmedjchem.com In a one-pot, multi-component reaction involving indole, malononitrile, and various aldehyde derivatives in ethanol, TiO₂ nanocatalysts have demonstrated high efficacy. medjchem.com The large surface area of the TiO₂ nanoparticles allows for efficient binding to the reactants, facilitating the reaction at room temperature and simplifying product isolation. medjchem.com This method is presented as an environmentally friendly protocol with high yields. medjchem.comxjournals.com
Another notable nanocatalyst is a silica-supported H₃PW₁₂O₄₀ (HPW) catalyst. In a solventless synthesis, a 51.6 wt % HPW/SBA-15 catalyst delivered an 81% yield of 2-[(1H-indol-3-yl)(phenyl)methyl]malononitrile, demonstrating a broad substrate scope for aromatic aldehydes. researchgate.net The high dispersion of HPW on the mesoporous SBA-15 support significantly enhanced its catalytic efficiency compared to the unsupported acid. researchgate.net
| Nanocatalyst | Solvent | Temperature | Yield | Key Features | Reference |
| TiO₂ nanoparticles | Ethanol | Room Temperature | High | Recoverable, environmentally friendly | medjchem.comxjournals.comresearchgate.netmedjchem.com |
| H₃PW₁₂O₄₀/SBA-15 | Solventless | Mild | 81% | High catalyst dispersion, broad scope | researchgate.net |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods to produce chiral derivatives of this compound is crucial for their application in pharmaceuticals and agrochemicals.
Photoenzymatic Methods (e.g., Ene-Reductases)
A novel and sustainable approach for synthesizing β-chiral malononitrile derivatives involves a one-pot photoenzymatic method. rsc.org This process combines a photocatalyzed Knoevenagel condensation with an asymmetric hydrogenation step mediated by an ene-reductase (ERED). rsc.orgresearchgate.net The initial condensation is achieved using a photocatalyst like methyl orange under white light irradiation. rsc.org The subsequent asymmetric reduction by the ERED proceeds rapidly, yielding a range of β-chiral malononitrile derivatives in good yields (43–99%) and with excellent enantiomeric excess (>99% ee). rsc.org Engineered flavin-dependent 'ene'-reductases have been shown to be effective catalysts for such transformations. researchgate.netnih.govchemrxiv.orgresearchgate.net
Chiral Auxiliary Strategies
Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com This strategy is a cornerstone of asymmetric synthesis. numberanalytics.com For the synthesis of chiral indole derivatives, a chiral phosphoric acid can be used to catalyze the asymmetric dearomatization of 2,3-disubstituted indoles with naphthoquinone monoimines as electrophiles. nih.gov This method allows for the divergent synthesis of either chiral indolenines or fused indolines with high yields and excellent enantioselectivities (97–99% ee) by altering the post-processing conditions. nih.gov The choice of the chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. numberanalytics.com
Michael Addition-Cyclization Cascades
While specific examples directly pertaining to this compound were not identified in the provided search results, Michael addition is a key reaction in the synthesis of its derivatives. The Michael addition of indole derivatives to arylmethylenemalononitriles, catalyzed by anhydrous zinc chloride under ultrasound irradiation, is a known method for producing related compounds. This reaction forms the basis for potential cyclization cascades to generate chiral structures, although further research is needed to fully explore and develop these stereoselective pathways.
Reactivity and Reaction Mechanisms of 1h Indol 3 Ylmethylene Malononitrile
Electrophilic and Nucleophilic Sites
Conversely, the dicyanovinyl group is strongly electron-withdrawing due to the presence of two nitrile (-CN) groups. This electronic pull creates a significant electron deficiency on the exocyclic double bond. The β-carbon of the α,β-unsaturated system is highly electrophilic and serves as the primary site for nucleophilic attack. The nitrile groups themselves can also participate in reactions, although they are generally less reactive than the dicyanovinyl moiety.
Computational studies on similar indole (B1671886) derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the indole ring, confirming its nucleophilic character. In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed over the electron-accepting group, highlighting the electrophilic nature of the exocyclic double bond. This electronic distribution dictates the compound's propensity to react with a wide range of nucleophiles and electrophiles.
Addition Reactions
The electron-deficient double bond of (1H-Indol-3-ylmethylene)malononitrile makes it an excellent substrate for various addition reactions, most notably Michael additions and cycloaddition reactions.
Michael Additions
This compound is a potent Michael acceptor, readily reacting with a variety of nucleophiles in a conjugate addition fashion. This reaction is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Common nucleophiles that participate in Michael additions with this compound include:
Active methylene (B1212753) compounds: Malononitrile (B47326), ethyl cyanoacetate, and other compounds with acidic methylene protons add to the β-carbon of the dicyanovinyl group in the presence of a base.
Indoles: The electron-rich indole nucleus can act as a nucleophile, leading to the formation of bis(indolyl)methane derivatives. This reaction is often catalyzed by Lewis acids or occurs under ultrasound irradiation nih.gov.
Amines and thiols: These nucleophiles readily add to the activated double bond, providing a straightforward route to functionalized indole derivatives.
The general mechanism of the Michael addition involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct.
Table 1: Examples of Michael Addition Reactions with this compound
| Nucleophile | Product | Reference |
| Indole | 2-((1H-Indol-3-yl)(aryl)methyl)malononitrile | nih.gov |
| Malononitrile | Substituted propane-1,1,3,3-tetracarbonitrile | |
| Thiophenol | 2-((1H-indol-3-yl)(phenylthio)methyl)malononitrile | |
| Aniline | 2-((1H-indol-3-yl)(phenylamino)methyl)malononitrile |
Cycloaddition Reactions
The electron-deficient double bond of this compound can also participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems.
One notable example is the [3+2] cycloaddition with azomethine ylides, which are generated in situ from the reaction of an α-amino acid and an aldehyde or ketone. This reaction leads to the formation of highly substituted pyrrolidine derivatives spiro-fused to the indole ring. These reactions often proceed with high regio- and stereoselectivity.
Another important class of cycloaddition reactions is the Diels-Alder reaction, where this compound acts as a dienophile. It can react with electron-rich dienes to form six-membered carbocyclic rings. The strong electron-withdrawing nature of the dicyanovinyl group enhances the dienophilic character of the double bond, facilitating these reactions.
Condensation Reactions
This compound itself is typically synthesized via a Knoevenagel condensation between indole-3-carboxaldehyde (B46971) and malononitrile semanticscholar.org. This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or ammonia, and proceeds through the formation of an intermediate carbanion from malononitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration.
Beyond its synthesis, this compound can undergo further condensation reactions with various active methylene compounds. For instance, in the presence of a suitable base, it can react with compounds like dimedone or barbituric acid. These reactions often proceed via an initial Michael addition followed by an intramolecular cyclization and dehydration sequence, leading to the formation of more complex heterocyclic structures.
Transformations Leading to Novel Heterocyclic Systems
One of the most significant applications of this compound in organic synthesis is its use as a precursor for the construction of novel heterocyclic systems. Its ability to undergo a variety of reactions, often in a tandem or one-pot fashion, makes it a powerful tool for diversity-oriented synthesis.
A prominent example is the synthesis of substituted pyridines. The reaction of this compound with various nucleophiles, particularly those containing an active methylene group, can lead to the formation of highly functionalized pyridine rings fused to other heterocyclic systems. For instance, its reaction with another molecule of malononitrile in the presence of a base can initiate a cascade of reactions involving Michael addition, cyclization, and aromatization to yield a substituted aminopyridine derivative.
Furthermore, its reaction with enaminones or other 1,3-dicarbonyl compounds can also lead to the formation of various fused heterocyclic systems, including pyrano[2,3-b]indoles and pyridino[2,3-b]indoles. These transformations often proceed through a sequence of Michael addition and subsequent intramolecular cyclization.
Table 2: Examples of Heterocyclic Systems Synthesized from this compound
| Reactant(s) | Resulting Heterocyclic System |
| Malononitrile dimer | Substituted pyridines |
| Enaminones | Fused pyridines |
| Hydrazine (B178648) | Pyrazole derivatives |
| Guanidine | Pyrimidine derivatives |
Mechanistic Investigations of Key Reactions
The mechanisms of the key reactions of this compound have been the subject of both experimental and computational studies.
Michael Addition: The mechanism of the Michael addition is well-established and proceeds through a conjugate addition pathway. The nucleophile attacks the electron-deficient β-carbon of the dicyanovinyl moiety, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the two nitrile groups. This intermediate is then protonated, typically by the solvent or a mild acid, to afford the final product. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Pyridine Formation: The synthesis of pyridines from this compound and an active methylene compound, such as malononitrile, is believed to proceed through a multi-step mechanism. The reaction is initiated by a base-catalyzed Michael addition of the malononitrile anion to the this compound. The resulting adduct then undergoes an intramolecular cyclization via the attack of one of the nitrile groups onto the other. Subsequent tautomerization and elimination of a molecule of hydrogen cyanide (or its equivalent) leads to the formation of a dihydropyridine intermediate, which then aromatizes to the final substituted pyridine product. Computational studies on similar systems support a stepwise mechanism with distinct intermediates and transition states.
Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions with azomethine ylides is generally considered to be a concerted, pericyclic process. However, depending on the substituents on both the dipolarophile and the dipole, a stepwise mechanism involving a zwitterionic intermediate cannot be ruled out. Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity of these reactions. The interaction between the HOMO of the azomethine ylide and the LUMO of the this compound is typically the dominant interaction that controls the outcome of the reaction.
Nucleophilic Attack and Dehydration Pathways
The defining feature of this compound's reactivity is the carbon-carbon double bond, which is highly polarized and electron-deficient. This is due to the strong electron-withdrawing effect of the two adjacent cyano (-CN) groups. Consequently, the β-carbon atom (the carbon atom of the double bond attached to the indole ring) is highly electrophilic and susceptible to conjugate nucleophilic attack, commonly known as a Michael addition. researchgate.netnih.govrsc.org
This reaction pathway involves the addition of a nucleophile to the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the final 1,4-addition product. A wide range of nucleophiles can participate in this reaction, leading to a diverse array of 3-substituted indole derivatives.
One of the most significant examples of this reactivity is the reaction with indole itself. In the presence of a catalyst, an indole molecule can act as a nucleophile, attacking the β-carbon of this compound. This specific transformation is a key step in the synthesis of bis(indolyl)methanes and is mechanistically related to Friedel-Crafts alkylation, which will be discussed in section 3.5.3.
Dehydration pathways are primarily relevant to the synthesis of this compound rather than its subsequent reactions. The formation of the compound via the Knoevenagel condensation involves a crucial dehydration step to form the characteristic double bond (see section 3.5.2). Once formed, reactions involving nucleophilic attack on the double bond lead to saturated adducts, and subsequent elimination reactions would typically involve a leaving group other than water, unless the initial nucleophile was a hydroxide ion.
| Nucleophile | Reaction Type | Product Class | Catalyst/Conditions |
|---|---|---|---|
| Indole | Michael Addition | 2-((1H-indol-3-yl)(aryl)methyl)malononitrile | Lewis Acids (e.g., TiO2, ZnCl2) |
| Anilines | Aza-Michael Addition | α-aminonitriles (after rearrangement) | TBHP-mediated |
| Malononitrile Carbanion | Michael Addition | Substituted propanedinitriles | Base-catalyzed |
| 3-Cyanoacetyl indole | Michael Addition | Polysubstituted Pyrans (after cyclization) | Piperidine |
Aldol Condensation Mechanisms
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation, which is a variant of the aldol condensation. acgpubs.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, indole-3-carboxaldehyde and malononitrile, respectively. researchgate.net The reaction is typically catalyzed by a weak base, such as piperidine or its salts. acgpubs.org
The mechanism proceeds through several distinct steps:
Carbanion Formation : The base catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from malononitrile. The resulting carbanion is highly stabilized by resonance, with the negative charge delocalized over both cyano groups.
Nucleophilic Attack : The resonance-stabilized carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde. This step forms a tetrahedral alkoxide intermediate.
Protonation : The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a solvent molecule, to yield a β-hydroxy adduct, which is the aldol-type intermediate.
Dehydration : The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule). The proton on the carbon bearing the dinitrile group is acidic, and its removal by the base facilitates the elimination of the hydroxyl group from the adjacent carbon, forming the stable, conjugated C=C double bond of the final product, this compound. researchgate.net This dehydration step is often spontaneous or requires mild heating and is driven by the formation of the extended conjugated system.
This synthetic route is highly efficient, with some reported procedures achieving high yields. acgpubs.org
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperidine / Acetic Acid | Toluene | Reflux, 6h | 94% | acgpubs.org |
| Lemon Juice | Solvent-free | Not specified | Not specified | researchgate.net |
| Lithium Hydroxide Monohydrate | Not specified | Not specified | Not specified |
Friedel-Crafts Alkylation Pathways
The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forming carbon-carbon bonds via electrophilic aromatic substitution. mt.comopenstax.org In the context of this compound, this reaction pathway is observed when a second, electron-rich aromatic ring (the nucleophile) attacks the electrophilic double bond of the malononitrile derivative (the electrophile). The reaction of indole with arylidene malononitriles is a well-established example of a conjugate addition or Michael-type Friedel-Crafts reaction. nih.govrsc.orgrsc.org
The mechanism for the Friedel-Crafts alkylation of an indole with this compound, often facilitated by a Lewis acid catalyst, can be described as follows:
Activation of the Electrophile : A Lewis acid (e.g., Sc(OTf)₃, ZnCl₂) coordinates to one of the nitrile groups of this compound. This coordination enhances the electron-withdrawing nature of the cyano group, further increasing the electrophilicity of the β-carbon of the double bond.
Nucleophilic Attack : The electron-rich C3 position of a separate indole molecule attacks the activated β-carbon. This is the key C-C bond-forming step and results in the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex, where the aromaticity of the attacking indole ring is temporarily disrupted. libretexts.org
Deprotonation and Rearomatization : A base, which can be the conjugate base of the Lewis acid-halide complex (e.g., [AlCl₄]⁻) or another weak base in the mixture, abstracts the proton from the C3 position of the attacking indole ring. This step restores the aromaticity of the ring and regenerates the catalyst, yielding the final 3-substituted indole product, 2-((1H-indol-3-yl)(1H-indol-3-yl)methyl)malononitrile. libretexts.org
This pathway provides an effective method for synthesizing bis(indolyl)methane derivatives, which are important structural motifs in various biologically active compounds. rsc.orgmedjchem.comresearchgate.net
| Catalyst | Reaction Type | Product Type |
|---|---|---|
| Scandium(III) triflate (Sc(OTf)₃) | Asymmetric Friedel-Crafts Alkylation | Optically active indole derivatives |
| Titanium dioxide (TiO₂) nanocatalyst | One-pot, three-component synthesis | 2-((1H-Indol-3-yl)(Phenyl)methyl)malononitrile |
| Zinc Chloride (ZnCl₂) | Three-component synthesis | 3-substituted indoles |
| Copper Sulfonato Salen Complex | Three-component synthesis in water | 3-substituted indoles |
Derivatives and Structural Modification Studies
Design Principles for Structural Diversification
The electronic nature of substituents on the indole (B1671886) ring significantly impacts the reactivity and properties of the entire molecule. The indole nucleus is electron-rich, and its reactivity can be tuned by the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the indole ring. This enhanced nucleophilicity can influence the initial Knoevenagel condensation reaction used for its synthesis.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-F, -Cl, -Br) decrease the electron density of the indole system. These substituents can affect the electronic absorption and emission properties of the molecule.
The position of the substituent on the aromatic ring is also a critical factor. For the related benzylidenemalononitrile (BMN) derivatives, it has been observed that the physiological activity is significantly impacted by the substituent's position on the ring structure nih.gov. A similar structure-property relationship is anticipated for indole-based analogues. Computational studies, including calculations of frontier molecular orbitals (HOMO-LUMO), can help predict how these substitutions alter the electronic stability and reactivity of the derivatives nih.gov.
Table 1: Effect of Substituents on the Properties of Aromatic Malononitrile (B47326) Derivatives
| Substituent Type | Position on Ring | General Effect on Indole Ring | Predicted Impact on (1H-Indol-3-ylmethylene)malononitrile |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | C4, C5, C6, C7 | Increases electron density | Modulates reactivity in synthesis; potential shifts in UV-Vis absorption spectra |
| Electron-Withdrawing (e.g., -NO₂, -Cl, -F) | C4, C5, C6, C7 | Decreases electron density | Influences electronic properties; alters susceptibility to nucleophilic attack |
Beyond simple substitution, more complex functionalization of the indole core can be achieved through modern synthetic methods. Cross-coupling reactions are powerful tools for introducing a wide variety of substituents at specific positions of the indole ring, particularly at positions other than C3.
For instance, the synthesis of polysubstituted indole-2-carbonitriles has been accomplished using reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-couplings mdpi.com. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. A common strategy involves first halogenating the indole ring, for example, at the C3 position, and then using this halo-derivative as a substrate for various palladium-catalyzed cross-coupling reactions mdpi.com. This approach enables the creation of a diverse library of compounds with varied steric and electronic profiles.
The malononitrile group is a key functional component of the molecule, characterized by two electron-withdrawing cyano (-CN) groups attached to a methylene (B1212753) carbon. This group is a potent Michael acceptor and participates readily in various chemical transformations. researchgate.net While direct modification of the cyano groups in the final this compound structure is less common, the reactivity of the malononitrile precursor is central to the synthesis of derivatives. researchgate.net
The unique reactivity of malononitrile allows it to be used in the synthesis of a vast number of compounds, including donor-π-acceptor heterocyclic systems researchgate.net. The chemistry of the malononitrile fragment is rich, with known reactions including cathodic hydrogenation and cyclodimerization researchgate.net. In the context of the title compound, the activated double bond created during the Knoevenagel condensation is a primary site for further reactions, such as Michael additions.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives typically involves multi-component reactions or a sequential functionalization approach, starting with a pre-functionalized indole or aldehyde.
Modification at the N1 position of the indole ring is a common strategy to alter the compound's properties.
N-Acetylation: A straightforward method involves the N-acetylation of the parent compound using acetyl chloride. This reaction is often expedited by a base like piperidine (B6355638). This modification can influence the compound's solubility and electronic character. acgpubs.org
N-Sulfonylation: The introduction of an arenesulfonyl group at the indole nitrogen serves a dual purpose. Arenesulfonyl indoles are stable compounds but can act as effective precursors for further C3 functionalization nih.gov. Under basic conditions, the arenesulfonyl group can be eliminated, generating a vinylogous imine intermediate in situ. This highly reactive intermediate can then react with various nucleophiles, including malononitrile, to yield C3-substituted indole derivatives nih.gov. This methodology provides a powerful alternative to traditional Friedel-Crafts reactions for derivatizing the C3 position nih.gov.
The most common method for synthesizing this compound and its peripherally substituted derivatives is the Knoevenagel condensation nih.govacgpubs.org. This reaction involves the condensation of an indole-3-carboxaldehyde (B46971) with an active methylene compound, such as malononitrile, often catalyzed by a weak base like piperidine acgpubs.org.
To introduce EDGs or EWGs onto the indole ring, the synthesis starts with an already substituted indole-3-carboxaldehyde. A variety of these starting materials are commercially available or can be synthesized, allowing for the creation of a wide range of derivatives.
An alternative and efficient approach is the one-pot, three-component reaction. This method involves reacting a substituted indole, an aldehyde, and malononitrile simultaneously in the presence of a catalyst. Catalysts such as Cu(OTf)₂ and L-proline have been shown to be effective, often allowing the reaction to proceed in environmentally benign solvents like water rsc.org. This strategy is highly versatile and accommodates a broad scope of substituted indoles and aldehydes, providing high yields of the desired products rsc.orgrsc.org.
Table 2: Examples of Synthesized Substituted (1H-Indol-3-yl)methylene)malononitrile Derivatives
| Indole Substituent | Aldehyde Component | Resulting Derivative Class | Synthetic Method | Reference |
|---|---|---|---|---|
| H (unsubstituted) | Indole-3-carboxaldehyde | Parent this compound | Knoevenagel Condensation | acgpubs.org |
| Various EDGs/EWGs | Various aromatic aldehydes | 2-((Substituted-1H-indol-3-yl)(aryl)methyl)malononitrile | Three-Component Reaction (Cu-catalyzed) | rsc.org |
| H (unsubstituted) | Indole-3-carboxaldehyde | 2-((1-acetyl-1H-indol-3-yl)methylene)malononitrile | Knoevenagel then N-Acetylation | acgpubs.org |
| N-Arenesulfonyl | - | (S)-2-(1-(phenylsulfonyl)-1H-indol-3-yl)malononitrile | Conjugate addition to arenesulfonyl indole | nih.gov |
Generation of Extended π-Systems
The generation of extended π-systems from this compound is a key area of research focused on enhancing the electronic and photophysical properties of the core molecule. An extended π-system refers to a molecular structure with a series of alternating single and multiple bonds, which allows for the delocalization of π-electrons over a larger area. This delocalization is critical for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
One prominent strategy for creating these systems is through the "precursor approach," which involves the synthesis of a stable and soluble precursor molecule that can be converted into the final, often insoluble and unstable, π-conjugated polycyclic compound through a late-stage reaction. beilstein-journals.org This method is particularly valuable for improving the processability of these materials. beilstein-journals.org
A common method for extending the π-conjugation involves ring contraction of six-membered heterocycles that contain chalcogen atoms, such as sulfur. For instance, the controlled extrusion of a sulfur atom from 1,2-dithia-3,5-cyclohexadienes (1,2-dithiins) has been used since the 1950s to create extended thiophene derivatives. nih.gov This desulfurization can be triggered thermally, often with the use of copper bronze at high temperatures, or photochemically. beilstein-journals.orgnih.gov A naturally occurring example is the conversion of thiarubrine A into a corresponding thiophene upon exposure to UV or visible light. nih.gov
Researchers have also employed a two-step strategy involving the double lithiation of a carboranyl indole, followed by trapping with disulfur dichloride. This process forms a 1,2-dithiin intermediate which then spontaneously extrudes a sulfur atom at room temperature to yield a carborane-fused thiophene, an example of a π-conjugated system. beilstein-journals.orgnih.gov These synthetic strategies allow for the creation of a wide variety of π-conjugated polycyclic structures with potentially enhanced electronic properties. beilstein-journals.org
Characterization Methodologies for Derivatives
The structural and electronic properties of newly synthesized derivatives of this compound with extended π-systems are thoroughly investigated using a suite of characterization techniques.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)
Spectroscopic methods are fundamental tools for the characterization of these complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of the synthesized compounds. acgpubs.org For instance, in the ¹H NMR spectrum of 2-((1H-indol-3-yl) methylene) malononitrile, characteristic signals can be observed for the protons of the indole ring and the vinylic proton. acgpubs.org Specific chemical shifts (δ) and coupling constants (J) help in assigning the positions of protons within the molecule. acgpubs.orgscielo.brrsc.org
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound derivatives typically shows a strong absorption band around 2220-2260 cm⁻¹, which is characteristic of the nitrile (-C≡N) stretching vibration. researchgate.netacs.org Other significant peaks correspond to N-H stretching of the indole ring (around 3300-3400 cm⁻¹) and C=C stretching of the alkene and aromatic rings. researchgate.netacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The extent of π-conjugation directly influences the wavelength of maximum absorption (λmax). As the π-system becomes more extended, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. libretexts.org For example, while 1-butene absorbs at 176 nm, the conjugated 1,3-butadiene absorbs at a longer wavelength of 217 nm. libretexts.orglibretexts.org Each additional double bond in a conjugated polyene system can increase the λmax by about 30 nm. libretexts.org This technique is therefore crucial for confirming the successful extension of the π-system in the synthesized derivatives. The absorption spectra of these compounds are often measured in various solvents to study solvatochromic effects.
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Derivative Name | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) |
|---|---|---|---|
| 2-((1H-indol-3-yl) methylene) malononitrile | 9.14 (s, 1H), 8.58 (d, J= 3.6 Hz, 1H), 8.12 (s, 1H), 7.76 (d, J= 8.4 Hz, 1H), 7.52 (d, J= 8.8 Hz, 1H), 7.42-7.36 (m, 2H) acgpubs.org | 2223-2262 (C≡N) researchgate.netacs.org | 330, 257, 225 acgpubs.org |
| 2-((1-acetyl-1H-indol-3-yl)methylene)malononitrile | 8.58 (s, 1H), 8.46 (d, J= 8.4 Hz, 1H), 8.24 (s, 1H), 7.66 (d, J= 8.0 Hz, 1H), 7.49-7.42 (m, 2H), 2.70 (s, 3H) | 2951 (=C-H), 1723 (C=O), 1207 (C-N) acgpubs.org | 330, 257, 225 acgpubs.org |
| 2-((4-bromo-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile | 9.91 (s, 1H, NH), 7.06–8.25 (m, 8H, ArH) | 3385 (N-H), 3059 (Ar C-H), 2258, 2220 (C≡N) researchgate.net | Not Available |
| 2-((1H-indol-3-yl)(phenyl)methyl)malononitrile | 11.27(s, 1H), 7.5973-7.56(m, 3H), 7.47(d, J = 8.0 Hz, 1H), 7.41(t, J = 8.4 Hz, 1H), 7.23(t, J = 8.8 Hz, 2H), 7.11(t, J = 7.6 Hz, 1H), 6.98(t, J = 7.6 Hz, 1H), 5.86(d, J = 9.2 Hz, 1H), 5.29(d, J = 9.2 Hz, 1H) rsc.org | 3345 (N-H), 3058, 3030 (Ar C-H), 2262 (C≡N) researchgate.net | Not Available |
Note: NMR data is solvent-dependent. The provided data serves as an example.
X-ray Crystallography for Structural Elucidation
For example, X-ray crystallography can confirm the planarity of the extended π-system, which is crucial for efficient charge transport in electronic devices. It can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice and influence the bulk material properties. sciencepublishinggroup.com While direct crystallographic data for this compound itself is not detailed in the provided context, the analysis of related structures, such as other malononitrile derivatives, demonstrates the utility of this technique. sciencepublishinggroup.comeurjchem.com For instance, in the crystal structure of 2-[methylthio(morpholino)methylene]malononitrile, X-ray analysis revealed details about the dihedral angles between different fragments of the molecule and identified both intramolecular and intermolecular hydrogen bonds that link the molecules into chains. sciencepublishinggroup.com Such detailed structural insights are invaluable for the rational design of new materials based on the this compound scaffold.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of (1H-Indol-3-ylmethylene)malononitrile at the atomic level. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.
Electronic Structure Analysis
The electronic structure of this compound has been elucidated through DFT calculations, providing a foundation for understanding its chemical behavior. Key aspects of its electronic structure include the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is predominantly localized on the electron-rich indole (B1671886) ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is concentrated on the malononitrile (B47326) fragment, highlighting its electron-accepting character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For a structurally similar compound, 2-(1-Methyl-2-Oxoindolin-3-Ylidene) Malononitrile, the HOMO-LUMO energy gap was calculated to be 4.16 eV, indicating good chemical stability researchgate.net.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. In this compound, the MEP map reveals regions of negative potential (red) around the nitrogen atoms of the nitrile groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the indole N-H group exhibits a positive potential (blue), making it a likely site for nucleophilic interaction chemijournal.com. These maps are invaluable for predicting non-covalent interactions and reactivity patterns chemijournal.com.
Table 1: Frontier Molecular Orbital Energies of a Related Indole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.09 |
| Energy Gap (ΔE) | 4.16 |
Data adapted from a study on a structurally similar compound, 2-(1-Methyl-2-Oxoindolin-3-Ylidene) Malononitrile researchgate.net.
Reaction Pathway Elucidation
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between indole-3-carboxaldehyde (B46971) and malononitrile acgpubs.orgacgpubs.org. DFT calculations can be employed to elucidate the detailed mechanism of this reaction, identifying transition states and intermediates along the reaction pathway.
The generally accepted mechanism for the Knoevenagel condensation involves the following key steps:
Deprotonation of Malononitrile: In the presence of a basic catalyst, the acidic methylene (B1212753) proton of malononitrile is abstracted to form a carbanion.
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde.
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Dehydration: The intermediate undergoes dehydration to yield the final product, this compound.
DFT studies can provide the activation energies for each step, allowing for the determination of the rate-determining step of the reaction. The presence of a catalyst, such as piperidine (B6355638) or an amino-bifunctional framework, can significantly lower the activation barriers, thereby increasing the reaction rate nih.gov. A plausible mechanism involves the activation of the carbonyl group by the catalyst and the simultaneous deprotonation of malononitrile nih.gov.
Spectroscopic Property Prediction
DFT calculations are highly effective in predicting various spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral features.
For instance, the calculated vibrational frequencies can be correlated with the experimental FT-IR and Raman spectra to identify characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretch of the indole ring, the C≡N stretch of the nitrile groups, and the C=C stretch of the ylidene bridge.
Similarly, DFT can be used to predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in the experimental NMR spectra and confirming the connectivity of the atoms in the molecule. Theoretical calculations of spectroscopic data for related indole derivatives have shown good agreement with experimental values mdpi.com.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Investigation of Binding Interactions with Biomolecular Targets
Derivatives of this compound have been investigated for their potential to interact with various biomolecular targets. Molecular docking simulations have been instrumental in identifying the specific binding modes and key interactions that govern these associations. For example, indole-based compounds have been docked into the active sites of enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol 14α-demethylase to explore their potential as antimicrobial agents nih.gov. These studies help in understanding the structural basis for the observed biological activity and in designing more potent inhibitors.
Ligand-Protein Interaction Analysis
A detailed analysis of the ligand-protein interactions provides insights into the forces that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, in docking studies with protein targets, the indole N-H group of this compound can act as a hydrogen bond donor, while the nitrile groups can act as hydrogen bond acceptors. The planar indole ring can also participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site. The binding energy, calculated from the docking simulation, provides an estimate of the affinity of the ligand for the protein. In a study of related indole derivatives, a compound showed a minimum binding energy of -11.5 Kcal/mol, indicating a strong binding affinity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential. These studies enable the prediction of activity for novel compounds, thereby streamlining the drug discovery process.
Predictive Modeling of Biological Activities
Predictive QSAR models are developed by correlating various molecular descriptors of a series of this compound analogs with their experimentally determined biological activities. These models, once validated, can be used to forecast the activity of newly designed compounds, prioritizing synthetic efforts toward molecules with the highest predicted potency.
Recent studies on indole derivatives have successfully employed 2D-QSAR modeling to predict their antioxidant activities. nih.govresearchgate.net For a series of 1H-3-indolyl derivatives, a 2D-QSAR model was developed to predict their ability to inhibit the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical, a common measure of antioxidant capacity. nih.govresearchgate.net The statistical quality of the developed QSAR models is crucial for their predictive power. Key statistical parameters include the coefficient of determination (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors, and the cross-validation coefficient (Q²), which assesses the model's predictive ability.
A recent study on a broader class of indole derivatives for anticancer applications introduced a novel GP-tree-based QSAR model. researchgate.netnih.gov This model demonstrated high predictive accuracy for the anti-prostate cancer activity of these compounds. researchgate.netnih.gov The model achieved a high coefficient of determination (R² of 0.9852) and a high concordance correlation coefficient (CCC of 0.9925), indicating excellent predictive capability. researchgate.netnih.gov Such models are invaluable for the virtual screening of large compound libraries to identify potential hits for further experimental investigation.
Table 1: Predictive QSAR Models for Indole Derivatives
| Model Type | Biological Activity | Key Descriptors | Statistical Significance | Reference |
|---|---|---|---|---|
| 2D-QSAR | Antioxidant (ABTS) | Topological, Electronic | High R², Q² | nih.govresearchgate.net |
Correlation of Structural Factors with Bioactivity
QSAR studies not only predict biological activity but also provide insights into the structural features that are crucial for a compound's potency. By analyzing the descriptors that contribute most significantly to the QSAR model, researchers can identify the key molecular properties governing the structure-activity relationship (SAR).
In the 2D-QSAR study of 1H-3-indolyl derivatives as antioxidants, the model highlighted the importance of specific structural features for radical scavenging activity. nih.govresearchgate.net The analysis of the QSAR model can reveal whether properties like electronic effects (e.g., the distribution of charges) or steric factors (e.g., the size and shape of substituents) are more influential. For instance, the presence of electron-donating or electron-withdrawing groups on the indole ring or the phenyl moiety can significantly impact the antioxidant capacity.
The GP-tree-based QSAR model for the anticancer activity of indole derivatives identified TopoPSA (Topological Polar Surface Area) and various electronic properties as critical descriptors. researchgate.netnih.gov This suggests that the polarity and the electronic environment of the molecule are paramount for its interaction with the biological target and, consequently, its anticancer effect. researchgate.netnih.gov The insights gained from such correlations are fundamental for the rational design of more potent and selective analogs of this compound.
Table 2: Correlation of Structural Factors with Bioactivity in Indole Derivatives
| Biological Activity | Influential Structural Factors | Implication for this compound | Reference |
|---|---|---|---|
| Antioxidant | Electronic properties of substituents, Molecular topology | Modifications to the indole or phenyl rings with specific electronic groups could enhance antioxidant potential. | nih.govresearchgate.net |
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements of atoms and their movements over time, providing a deeper understanding of the interactions between this compound and its biological targets.
Molecular dynamics simulations offer a dynamic perspective, simulating the movement of atoms and molecules over a period of time. nih.govnih.gov For indole derivatives, MD simulations can be used to study the stability of the compound when bound to a biological target, such as an enzyme or a receptor. nih.govnih.gov These simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
In a study of novel C3-methylene-bridged indole derivatives, the main skeleton was described as consisting of two methylene-bridged subunits inclined at varying angles to each other. nih.gov The molecular conformation was characterized by a pair of torsion angles along the methylene bridge. nih.gov Understanding these conformational possibilities is crucial for designing molecules with an optimal shape for biological activity.
MD simulations have also been employed to refine the binding poses of indole derivatives obtained from molecular docking studies. nih.gov These simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov The stability of the ligand-receptor complex over the simulation time is a good indicator of a favorable binding mode. nih.gov
Applications in Medicinal Chemistry Research
Research into Anticancer Activities of (1H-Indol-3-ylmethylene)malononitrile and its Derivatives
The quest for novel anticancer agents has led to the exploration of various synthetic compounds, with this compound and its structurally related analogs emerging as a promising class. mdpi.comnih.gov The indole (B1671886) scaffold itself is a key component of several natural and synthetic anticancer agents, including well-known tubulin inhibitors like vincristine (B1662923) and vinblastine (B1199706), and receptor tyrosine kinase inhibitors such as sunitinib. mdpi.commdpi.com
The initial evaluation of the anticancer potential of this compound derivatives often involves large-scale in vitro screening against a panel of human tumor cell lines. A prominent example is the screening program conducted by the National Cancer Institute (NCI), which utilizes approximately 60 different human tumor cell lines representing various types of cancer, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, and breast cancers. mdpi.comnih.govnih.gov
In these screenings, compounds are typically evaluated for their growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) values. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which are structurally related to this compound, were assessed using this method. mdpi.comnih.gov This high-throughput approach allows for the identification of lead compounds with significant and broad-spectrum or selective anticancer activity. Compound 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c), for example, showed remarkable potency against several cell lines with GI₅₀ values as low as 0.0244 µM. mdpi.comnih.gov Similarly, other derivatives have been tested against specific cell lines like HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma) using the MTT assay to determine their cytotoxic effects. mdpi.com
Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives
| Compound | Cell Line | Cancer Type | Measurement | Value (µM) | Source |
|---|---|---|---|---|---|
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | HL-60(TB) | Leukemia | GI₅₀ | 0.0244 | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | NCI-H522 | Non-Small Cell Lung | GI₅₀ | <0.938 | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | COLO 205 | Colon Cancer | GI₅₀ | <0.938 | nih.gov |
| N-1-naphthoyl analog (3w) | HOP-92 | Non-Small Cell Lung | GI₅₀ | 1.09 | nih.gov |
| N-1-naphthoyl analog (3w) | OVCAR-3 | Ovarian Cancer | GI₅₀ | 2.38 | nih.gov |
| 2e | HCT116 | Colorectal Carcinoma | IC₅₀ | 6.43 | mdpi.com |
| 2e | A549 | Lung Adenocarcinoma | IC₅₀ | 9.62 | mdpi.com |
| 2e | A375 | Human Melanoma | IC₅₀ | 8.07 | mdpi.com |
GI₅₀: Concentration causing 50% growth inhibition. IC₅₀: Concentration causing 50% inhibition of a specific parameter.
A significant body of research indicates that the anticancer effects of this compound derivatives are mediated through the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle. nih.gov
Apoptosis is a critical pathway for eliminating cancerous cells, and its activation is a key feature of many chemotherapeutic agents. nih.gov Studies on novel α-cyano indolylchalcones, which share structural similarities, have shown they can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov For example, compound 7f was found to enhance the expression of apoptotic proteins and caspases, which are crucial executioners of the apoptotic process. nih.gov Mechanistic assays on another indole derivative, compound 2e , demonstrated a significant increase in apoptosis (28.35%) in HCT116 cells. mdpi.com
In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov Certain 2-phenylindole (B188600) derivatives have been shown to arrest over 80% of HeLa cervical cancer cells in the G2/M phase of the cell cycle at nanomolar concentrations. nih.gov This arrest is often followed by cell death. nih.gov Other related indoles, such as N-methoxyindole-3-carbinol (NI3C), also induce a G2/M phase arrest in HCT-116 colon cancer cells, which is linked to increased levels of CDK inhibitors like p21 and p27. nih.gov
An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Some derivatives of this compound have demonstrated this desirable property of selective cytotoxicity. For instance, studies on lung cancer have revealed that certain derived compounds show selective toxicity towards rapidly dividing A549 lung cancer cells when compared to normal fibroblast cells. This suggests a potential therapeutic window that could minimize side effects in clinical applications. Further research into tris(1H-indol-3-yl)methylium salts, another class of indole derivatives, has focused on optimizing the ratio between antibacterial activity and cytotoxicity against human cells, highlighting the importance of selectivity in drug design. nih.govnih.gov
The anticancer activity of this compound derivatives is rooted in their ability to interact with and modulate key cellular pathways essential for cancer cell survival and proliferation. nih.gov One of the primary mechanisms identified is the inhibition of tubulin polymerization. nih.gov Microtubules are vital for cell division, and agents that disrupt their dynamics are effective cancer therapies. nih.gov Certain 2-phenylindole derivatives potently inhibit tubulin polymerization, leading to cell cycle arrest and cell death. nih.gov
Furthermore, these compounds can affect critical signaling pathways. Research has shown that specific indole derivatives can strongly inhibit the Hedgehog signaling pathway, which is aberrantly activated in many cancers. nih.gov Other studies have designed and synthesized indole-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. mdpi.com For example, compound 2e was identified as a potent EGFR inhibitor, which contributed to its anticancer effects. mdpi.com Molecular docking studies have further elucidated these interactions, showing potential binding to the active sites of proteins involved in cancer progression, which is crucial for the rational design of new, more effective derivatives. nih.gov
Research into Antimicrobial Properties
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. nih.govnih.gov Indole derivatives, including those related to this compound, have been identified as a promising source of new antibacterial and antifungal compounds. nih.govnih.govresearchgate.net
Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. nih.gov Research has shown that synthesized 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids exhibit potent activity against both Gram-positive and Gram-negative bacteria, in many cases exceeding the potency of standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov
Notably, significant activity has been reported against Methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. nih.govnih.gov Several indole-based compounds, such as certain tris(1H-indol-3-yl)methylium salts and 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives, have shown high activity against MRSA and other resistant strains. nih.govnih.govnih.gov For instance, some tris(indolyl)methylium salts demonstrated a minimal inhibitory concentration (MIC) as low as 0.13–0.5 μg/mL against Gram-positive bacteria, including MRSA. nih.govnih.gov The activity of these compounds is often selective, with many showing greater potency against Gram-positive than Gram-negative bacteria. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound Class/Derivative | Bacterial Strain | Type | Measurement | Value (µg/mL) | Source |
|---|---|---|---|---|---|
| Tris(indolyl)methylium salt (Cmpd 2) | Gram-positive bacteria | Gram-positive | MIC | 0.13 | nih.gov |
| Tris(indolyl)methylium salt (Cmpd 4) | Gram-positive bacteria | Gram-positive | MIC | 0.25 | nih.gov |
| N-(hydroxyalkyl) derivative (C5-C6 chain) | Staphylococcus aureus (MRSA) | Gram-positive | MIC | 0.5 | nih.gov |
| N-(hydroxyalkyl) derivative (C5-C6 chain) | Escherichia coli | Gram-negative | MIC | 8 | nih.gov |
| 5-(1H-Indol-3-ylmethylene) derivative (4h) | Staphylococcus aureus (MRSA) | Gram-positive | MIC | > Ampicillin | nih.gov |
| Indole-imidazole derivative (26) | Staphylococcus aureus (MRSA) | Gram-positive | MIC | ≤ 0.25 | nih.gov |
| Indole-imidazole derivative (32) | Staphylococcus aureus (MRSA) | Gram-positive | MIC | ≤ 0.25 | nih.gov |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Research into Nematicidal Activities
While research on the nematicidal properties of this compound itself is limited, studies on closely related indole derivatives have shown significant promise in controlling plant-parasitic nematodes. These findings suggest that the indole scaffold is a valuable starting point for the development of new nematicides.
A notable example is 3-indoleacetonitrile (B1196911) (IAN), a structurally related compound, which has demonstrated significant efficacy against the pine wood nematode, Bursaphelenchus xylophilus. nih.gov Treatment with IAN was shown to inhibit the survival, movement, and fecundity of the nematode. nih.gov The proposed mechanism involves the induction of severe oxidative stress through the generation of excessive reactive oxygen species (ROS). nih.gov Transcriptome analysis further indicated that IAN's effects are linked to the disruption of oxidoreductase activity and the cytochrome P450 (CYP450) pathway in the nematode. nih.gov
Similarly, 5-iodoindole (B102021) has been identified as a potent nematicide against the root-knot nematode, Meloidogyne incognita. nih.gov It effectively kills nematode juveniles, with its rapid action at higher concentrations attributed to the massive generation of ROS. nih.gov Computational docking studies suggest that this ROS production stems from the antagonistic effect of 5-iodoindole on glutathione (B108866) S-transferase (GST), an enzyme crucial for protecting the nematode from oxidative stress. nih.gov
Table 1: Nematicidal Activity of Selected Indole Derivatives
| Compound | Target Nematode | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 3-Indoleacetonitrile | Bursaphelenchus xylophilus | Inhibited survival, locomotion, and fecundity | Induction of ROS; Disruption of cytochrome P450 pathway | nih.gov |
| 5-Iodoindole | Meloidogyne incognita | Kills juveniles; Induces vacuole formation | Induction of ROS via inhibition of Glutathione S-Transferase (GST) | nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives relates to their biological activity. These studies guide the rational design of more potent and selective compounds.
The core structure of this compound contains two key pharmacophores: the indole ring and the malononitrile (B47326) group .
Indole Ring: The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com Its electron-rich nature and specific geometry allow it to interact with a wide range of biological targets.
Malononitrile Group: The dicyanomethylene (malononitrile) group is a strong electron-withdrawing moiety and a versatile chemical handle. scispace.comresearchgate.net Its ability to act as a Michael acceptor and participate in hydrogen bonding makes it critical for interaction with biological macromolecules. The active methylene (B1212753) group within malononitrile is a key reactive site for many chemical transformations. researchgate.net
The type and position of substituents on the this compound scaffold have a profound impact on biological efficacy.
In the context of antimicrobial activity, studies on a series of 2-(1H-indol-2-yl)-3-(phenyl)acrylonitriles demonstrated a strong dependence on the substitution pattern of the phenyl ring. mdpi.com For instance, a derivative with a 3-chlorophenyl group showed significant activity, whereas moving the chlorine to the 2- or 4-position resulted in a dramatic loss of efficacy. mdpi.com This indicates that the precise positioning of a substituent is critical for optimal interaction with the biological target. Another study on indole-3-carboxamido conjugates found that the introduction of a bromine atom at the 5-position of the indole ring generally led to more broad-spectrum activity. mdpi.com
**Table 2: Antimicrobial Activity of Selected 2-(1H-indol-2-yl)-3-aryl-acrylonitrile Derivatives Against *S. aureus***
| Compound (Substituent R) | MIC (μg/mL) vs S. aureus ATCC 6538 | MBC (μg/mL) vs S. aureus ATCC 6538 | Reference |
|---|---|---|---|
| 2-chlorophenyl | 256 | >256 | mdpi.com |
| 3-chlorophenyl | 16 | 32 | mdpi.com |
| 4-chlorophenyl | 128 | 256 | mdpi.com |
| 4-nitrophenyl | 64 | 128 | mdpi.com |
| (1H-pyrrol-2-yl) | 16 | 32 | mdpi.com |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Design and Synthesis of Biologically Active Derivatives
The synthesis of this compound and its derivatives is typically achieved through well-established organic reactions, which can be adapted to create a diverse library of compounds for biological screening.
The most common method is the Knoevenagel condensation of an indole-3-carboxaldehyde (B46971) with malononitrile. This reaction is often catalyzed by a base, such as piperidine (B6355638), and can be performed in various solvents. Modern "green chemistry" approaches have employed recyclable catalysts like TiO₂ nanoparticles to improve yields and reduce reaction times.
Multi-component reactions (MCRs) offer an efficient pathway to synthesize more complex derivatives in a single step. For example, aldehydes, malononitrile, and indole can be combined in the presence of a base catalyst to directly form 2-((1H-indol-3-yl)(aryl)methyl)malononitriles. nih.gov
Another synthetic route is the Michael addition of indole to various pre-formed arylmethylenemalononitriles. This reaction can be effectively promoted using a Lewis acid catalyst like anhydrous zinc chloride, sometimes in conjunction with ultrasound irradiation to enhance reaction rates and yields. These synthetic strategies provide the flexibility needed to introduce a wide variety of substituents onto the core scaffold, facilitating the exploration of structure-activity relationships and the development of derivatives with optimized biological activity.
Applications in Materials Science and Photophysics
Development of Fluorescent Materials
The indole-malononitrile scaffold is a classic design for creating fluorescent molecules. The combination of the electron-donating indole (B1671886) nucleus and the electron-accepting malononitrile (B47326) group facilitates intramolecular charge transfer upon photoexcitation, which is a key mechanism for strong fluorescence. nih.gov
Derivatives of this core structure are often highly emissive. For instance, related indolyl-based compounds are known to exhibit strong and structured emission bands. nih.gov Studies on similar bifunctional indole derivatives, which contain both hydrogen bond donor and acceptor sites, have revealed efficient fluorescence regardless of solvent polarity. nih.gov This robust emission makes them suitable for applications where stable and bright fluorescence is required. Furthermore, compounds incorporating the indole moiety have been developed with high fluorescence quantum yields, in some cases reaching up to 70%. nih.gov
Integration into Detection Probes
The reactivity and photophysical properties of malononitrile-containing compounds make them excellent candidates for chemosensors and detection probes. nih.govnih.gov The malononitrile group can act as a specific recognition site for certain analytes, and its interaction can trigger a change in the molecule's fluorescence, enabling detection. nih.govrsc.org
A notable example is the development of a fluorescent probe, BTN, which integrates a 2,1,3-benzothiadiazole (B189464) (BTD) fluorophore with a malononitrile recognition unit for the ultrasensitive detection of hydrazine (B178648) (N₂H₄). nih.gov This probe demonstrates remarkable performance, as detailed in the table below.
| Parameter | Value |
|---|---|
| Analyte | Hydrazine (N₂H₄) |
| Detection Limit | 0.023 µM |
| Response Time | 20 minutes |
| Detection Method | Fluorescence Quenching |
| Platform | Smartphone-assisted test strips |
This system not only allows for the detection of hydrazine in liquid samples but has also been adapted for gas-phase monitoring and tracking its degradation in soil, showcasing the versatility of malononitrile-based probes in environmental monitoring. nih.gov Other probes have also been designed for detecting malononitrile itself, utilizing its high reactivity. nih.govrsc.orgresearchgate.net
Tuning of Photophysical Properties through Structural Modification
A key advantage of the (1H-indol-3-ylmethylene)malononitrile framework is the ease with which its photophysical properties can be tuned through synthetic modifications. By altering the substituents on either the indole donor or the π-conjugated bridge, researchers can precisely control the molecule's absorption and emission characteristics. nih.govresearchgate.net
This principle is effectively demonstrated in indole-based push-pull chromophores. By systematically changing the side groups, the maximum absorption wavelength (λmax) of these compounds can be shifted across a wide spectral range. nih.govresearchgate.net This tunability is crucial for tailoring materials to specific applications, such as matching the absorption spectrum of a solar cell to the solar spectrum.
| Donor Group | Acceptor Group | Resulting λmax Range |
|---|---|---|
| N-Methyl Indole | Derivatives of Tetracyanoethylene (TCNE) | 378 nm - 581 nm |
| N-Methyl Indole | Derivatives of 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 560 nm - 658 nm |
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict and rationalize these changes. nih.govresearchgate.netresearchgate.net These calculations help in understanding the intramolecular charge-transfer characteristics by visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are typically localized on the donor and acceptor parts of the molecule, respectively. nih.govresearchgate.net
Organic Electronics and Optoelectronic Applications
The donor-π-acceptor nature of this compound derivatives makes them highly promising for applications in organic electronics and optoelectronics. acs.orgnih.gov These fields require materials that can efficiently absorb light, transport charge, or exhibit nonlinear optical (NLO) properties. researchgate.netacs.org
Indole-based push-pull systems are actively being investigated for use in:
Organic Solar Cells (OSCs): The ability to tune the absorption spectrum and energy levels (HOMO/LUMO) allows for the design of materials that can efficiently absorb sunlight and facilitate charge separation at the donor-acceptor interface. nih.govacs.org Thieno[2,3-b]indole-based push-pull molecules have already demonstrated potential in bilayer solar cells. acs.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable emission colors of these compounds are desirable for creating efficient and color-pure light-emitting layers in OLED devices. nih.gov
Nonlinear Optics (NLO): The significant change in dipole moment between the ground and excited states in D-π-A molecules can lead to large second-order hyperpolarizabilities, a key requirement for NLO materials used in technologies like frequency doubling and optical switching. nih.govresearchgate.net Studies on indole derivatives have confirmed their potential for good NLO behavior. researchgate.net
The investigation of these molecules involves analyzing their frontier molecular orbitals and intramolecular charge-transfer properties to optimize them for next-generation electronic devices. nih.gov
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of (1H-Indol-3-ylmethylene)malononitrile and its derivatives is a dynamic area of research, with a strong emphasis on developing greener, more efficient, and highly selective protocols. Traditional methods are being refined and novel catalytic systems are being introduced to overcome limitations such as harsh reaction conditions, long reaction times, and the use of hazardous solvents.
Recent advancements have focused on multicomponent reactions (MCRs), which offer a streamlined approach by combining three or more reactants in a single step to form complex molecules. researchgate.net This strategy is not only atom-economical but also reduces waste and simplifies purification processes.
Key emerging synthetic strategies include:
Nanocatalysis : The use of nanocatalysts, such as titanium dioxide (TiO2), has proven to be highly effective. researchgate.netmedjchem.com Nanoscale TiO2 provides a large surface area for reactants to bind, facilitating the reaction under mild conditions, often at room temperature. researchgate.netmedjchem.com A significant advantage of this method is the recoverability and reusability of the catalyst, aligning with the principles of green chemistry. researchgate.net
Ultrasound Irradiation : Synthesis of related derivatives, such as 2-((1H-indol-3-yl)(aryl)methyl)malononitriles, has been successfully achieved using ultrasound irradiation in the presence of a catalyst like anhydrous zinc chloride. nih.gov This sonochemical method often leads to shorter reaction times and higher yields compared to conventional heating.
Aqueous Media Synthesis : The development of water-soluble catalysts, like copper sulfonato salen complexes, enables the synthesis to be performed in water, the most environmentally benign solvent. rsc.org This approach avoids the use of volatile and often toxic organic solvents.
Heteropolyacid Catalysts : Silica-supported heteropolyacids, such as H3PW12O40 (HPW) on mesoporous SBA-15, have been investigated for the solventless synthesis of 3-substituted indoles. researchgate.netresearchgate.net The solid acid catalyst's efficiency is directly correlated with its acid strength, offering high yields under mild conditions. researchgate.net
These novel methodologies represent a significant step forward in the sustainable and efficient production of this compound derivatives, making them more accessible for further research and application.
| Methodology | Catalyst/Condition | Key Advantages | Reference |
|---|---|---|---|
| Nanocatalysis | Titanium Dioxide (TiO2) Nanoparticles | High yields, rapid reaction at room temperature, recoverable and reusable catalyst, environmentally friendly. | researchgate.netmedjchem.com |
| Ultrasound Irradiation | Anhydrous Zinc Chloride | Efficient and practical, good yields, reduced reaction times. | nih.gov |
| Aqueous Synthesis | Copper Sulfonato Salen Complex | Reaction proceeds in water, avoiding organic solvents, high yields. | rsc.org |
| Solid Acid Catalysis | Silica-supported H3PW12O40 (HPW) | Solventless conditions, high catalyst dispersion, improved efficiency over unsupported acid. | researchgate.netresearchgate.net |
Advanced Computational Approaches for Deeper Mechanistic Understanding
While experimental work provides essential data, advanced computational approaches are becoming indispensable for gaining a deeper, atom-level understanding of the reaction mechanisms involved in the synthesis and activity of this compound. Techniques such as Density Functional Theory (DFT) calculations and molecular dynamics simulations allow researchers to model reaction pathways, predict transition states, and rationalize observed selectivities.
For the broader class of indole (B1671886) derivatives, computational studies have been crucial in elucidating complex mechanistic dualities, such as the indolyl 1,3-heteroatom transposition (IHT). nih.gov These studies can reveal how the electronic properties of substrates influence the operative reaction pathway and energy barriers. nih.gov This mechanistic insight is not merely academic; it provides a predictive framework that can guide the design of more efficient synthetic strategies and catalysts. nih.gov
In the context of drug discovery, computer-aided drug design (CADD) strategies are instrumental. nih.gov Molecular docking and simulations can predict how this compound derivatives bind to specific biological targets, helping to explain their therapeutic effects and guiding the design of new analogues with improved potency and selectivity. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and derivatives of this compound are no exception. mdpi.com While early research identified broad activities such as anticancer and antimicrobial effects, current investigations are focused on identifying specific molecular targets to develop more precise therapeutics. researchgate.netresearchgate.net
A significant recent development is the identification of 1H-indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov TRK is a key target in cancers driven by NTRK gene fusions. nih.gov Novel compounds based on this scaffold have demonstrated significant antiproliferative effects in TRK-dependent cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov
Furthermore, researchers are exploring multi-target approaches, particularly for complex diseases like depression. Novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and shown to have high affinity for multiple receptors implicated in depression, including serotonin (5-HT1A) and dopamine (D2) receptors, as well as the serotonin transporter (SERT). researchgate.net This multi-target profile could lead to antidepressants with improved efficacy and a broader spectrum of action. researchgate.net The re-engineering of natural product scaffolds, a strategy that applies to indole derivatives, offers a promising avenue for discovering compounds that engage entirely new biological targets. rsc.org
| Biological Target | Therapeutic Area | Mechanism of Action | Reference |
|---|---|---|---|
| Tropomyosin Receptor Kinase (TRK) | Oncology (NTRK fusion cancers) | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis. | nih.gov |
| 5-HT1A, SERT, D2, 5-HT6, 5-HT7 Receptors | Neuroscience (Depression) | Multi-target receptor modulation and serotonin reuptake inhibition. | researchgate.net |
Development of this compound-Based Functional Materials
Beyond its biomedical applications, the unique electronic and structural properties of the this compound core are being explored for the development of novel functional materials. The donor-acceptor nature of related indole derivatives makes them candidates for applications in organic electronics.
One of the most promising new directions is in the field of energy storage. A derivative, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol, has been successfully synthesized and utilized as a cathode material in an aqueous rechargeable lithium-ion battery (ARLIB). researchgate.net This application leverages the redox properties of the indole moiety. The development of organic-based batteries is a critical area of research for creating sustainable and inexpensive energy storage solutions. researchgate.net
Additionally, the fluorescence properties observed in some complex chromene derivatives synthesized from indole-3-yl precursors suggest potential applications in organoelectronics and as fluorescent probes. nih.gov The ability of these molecules to emit blue light under UV radiation is particularly valuable. nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Key applications of AI/ML in this context include:
Predictive Modeling : ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. premierscience.com
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. premierscience.com
Reaction Prediction and Optimization : ML can be used to predict the outcomes of chemical reactions, helping chemists to design more efficient and robust synthetic routes. scitechdaily.com By analyzing patterns in reaction data, these models can suggest optimal catalysts, solvents, and reaction conditions. scitechdaily.com
High-Throughput Virtual Screening : AI-driven platforms can screen massive virtual libraries of compounds against biological targets to identify potential hits, significantly accelerating the initial stages of drug discovery. premierscience.com
The integration of these powerful computational tools promises to shorten development timelines, reduce costs, and increase the success rate of bringing new drugs based on the this compound scaffold to the clinic. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1H-Indol-3-ylmethylene)malononitrile derivatives?
- Methodology :
- Knoevenagel condensation : React indole-3-carbaldehyde with malononitrile in ethanol at 50°C for 1 hour, using TiO₂ nanoparticles as a recyclable catalyst to enhance yield (57–92%) and reduce reaction time .
- Multi-component synthesis : Combine aldehydes, malononitrile, and indole derivatives in ethanol with KF-Al₂O₃ (10 mol%) as a base catalyst, stirring at room temperature for 1.5–5 hours .
- Green chemistry : Use mild solvents (e.g., ethanol) and nanocatalysts (TiO₂) to minimize hazardous waste .
Q. How can spectroscopic data confirm the structure of this compound?
- Key spectral markers :
- IR : Strong absorption at ~2215 cm⁻¹ (C≡N stretching) .
- ¹H NMR : Indole NH proton at δ 11.2 ppm (DMSO-d₆), aromatic protons between δ 7.1–8.9 ppm, and a singlet for the methylene proton (δ 8.5–9.2 ppm) .
- ¹³C NMR : Two nitrile carbons at ~112 ppm and indole carbons between 110–150 ppm .
- MS : Molecular ion peak at m/z 193 (M⁺) with fragmentation patterns matching the indole-malononitrile backbone .
Q. What analytical techniques are effective for assessing purity?
- Elemental analysis : Compare observed vs. calculated C/H/N percentages (e.g., C: 74.60–74.80%, N: 21.75–21.77%) .
- TLC : Monitor reaction progress using ethyl acetate/hexane (Rf ≈ 0.48) .
- HPLC/GC-MS : Detect impurities in extracted samples .
Advanced Research Questions
Q. How do discrepancies in reported physical properties (e.g., melting points) arise, and how should they be resolved?
- Example : Melting points vary between 210–212°C and 223°C .
- Resolution strategies :
- Verify purity via CHN analysis and HPLC .
- Assess crystallization conditions (solvent, cooling rate) for polymorph formation.
- Reproduce syntheses using protocols from independent studies .
Q. How does the choice of catalyst influence reaction kinetics and yield?
- TiO₂ nanoparticles : Increase surface area, accelerating reaction completion (1 hour vs. traditional 5+ hours) and improving yields (up to 92%) .
- KF-Al₂O₃ : Enhances base catalysis in ethanol, enabling room-temperature reactions with 85–90% yields .
- Data contradiction : Catalyst efficiency may vary with substituents on indole or aldehyde components; optimize via DoE (Design of Experiments) .
Q. What computational methods predict electronic properties of this compound derivatives?
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) to model absorption spectra and HOMO-LUMO gaps .
- Solvatochromic analysis : Compare calculated vs. experimental UV-Vis λmax (e.g., 607.8 nm for B3LYP vs. 634 nm experimental) .
- Correlation-energy models : Apply Colle-Salvetti formulas to estimate electron correlation effects .
Q. How can conflicting NMR data between theory and experiment be resolved?
- Include solvent effects (DMSO vs. CDCl₃) in DFT calculations .
- Verify tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .
Q. What strategies enhance enantioselectivity in asymmetric syntheses of chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
